1-(4-chlorophenyl)-2,2-difluorocyclopropan-1-amine hydrochloride
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Overview
Description
1-(4-Chlorophenyl)-2,2-difluorocyclopropan-1-amine hydrochloride is a synthetic organic compound characterized by a cyclopropane ring substituted with a 4-chlorophenyl group and two fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-2,2-difluorocyclopropan-1-amine hydrochloride typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized via a cyclopropanation reaction, where a suitable alkene is reacted with a carbene precursor in the presence of a catalyst.
Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced through a nucleophilic substitution reaction, where a suitable precursor reacts with a chlorinated aromatic compound.
Amination: The amine group is introduced through a nucleophilic substitution reaction, typically using ammonia or an amine derivative.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)-2,2-difluorocyclopropan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may convert the compound to its corresponding alcohol or amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the 4-chlorophenyl group, where nucleophiles such as hydroxide ions or amines replace the chlorine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydroxide (NaOH), ammonia (NH3)
Major Products:
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Hydroxylated or aminated derivatives
Scientific Research Applications
1-(4-Chlorophenyl)-2,2-difluorocyclopropan-1-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders due to its potential interaction with neurotransmitter receptors.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used in studies investigating the effects of fluorinated cyclopropane derivatives on biological systems, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism by which 1-(4-chlorophenyl)-2,2-difluorocyclopropan-1-amine hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The presence of the 4-chlorophenyl group and fluorine atoms can enhance binding affinity and selectivity towards specific targets, potentially modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
1-(4-Chlorophenyl)-2,2-difluorocyclopropan-1-amine: The free base form of the compound without the hydrochloride salt.
1-(4-Chlorophenyl)-2,2-difluorocyclopropane: Lacks the amine group, which may alter its reactivity and applications.
1-(4-Chlorophenyl)-2-fluorocyclopropan-1-amine: Contains only one fluorine atom, which may affect its chemical properties and biological activity.
Uniqueness: 1-(4-Chlorophenyl)-2,2-difluorocyclopropan-1-amine hydrochloride is unique due to the combination of the cyclopropane ring, 4-chlorophenyl group, and two fluorine atoms, which confer distinct chemical and biological properties. This combination can enhance its stability, reactivity, and potential therapeutic applications compared to similar compounds.
Properties
CAS No. |
2408966-22-1 |
---|---|
Molecular Formula |
C9H9Cl2F2N |
Molecular Weight |
240.1 |
Purity |
95 |
Origin of Product |
United States |
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